molecular formula C7H7FN4OS B061002 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione CAS No. 166524-72-7

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione

Cat. No. B061002
M. Wt: 214.22 g/mol
InChI Key: XKDPTHJUOUHLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione (EFPT) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is not fully understood. However, it has been suggested that 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may act as a GABA-A receptor modulator, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may also act on other neurotransmitter systems, such as the glutamate system, which could explain its anticonvulsant effects.

Biochemical And Physiological Effects

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been shown to decrease the levels of glutamate in the brain, which could explain its anticonvulsant effects.

Advantages And Limitations For Lab Experiments

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione research. One direction is to further explore its potential as a treatment for anxiety disorders and epilepsy. Another direction is to investigate its potential as a tool for studying the GABA and glutamate systems in the brain. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione could be modified to improve its solubility and selectivity, which could make it more useful in certain experiments.
Conclusion:
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is a promising compound with potential applications in scientific research. Its anticonvulsant, anxiolytic, and sedative properties make it a valuable tool for studying the GABA and glutamate systems in the brain. While there are some limitations to working with 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, its high potency and selectivity make it a valuable compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been studied for its potential use as a treatment for anxiety disorders, such as post-traumatic stress disorder (PTSD), and as an adjunct therapy for epilepsy.

properties

CAS RN

166524-72-7

Product Name

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione

Molecular Formula

C7H7FN4OS

Molecular Weight

214.22 g/mol

IUPAC Name

5-ethoxy-7-fluoro-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione

InChI

InChI=1S/C7H7FN4OS/c1-2-13-7-9-4(8)3-5-10-6(14)11-12(5)7/h3H,2H2,1H3,(H,11,14)

InChI Key

XKDPTHJUOUHLDI-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CC2=NC(=S)NN21)F

Canonical SMILES

CCOC1=NC(=CC2=NC(=S)NN21)F

synonyms

[1,2,4]Triazolo[1,5-c]pyrimidine-2(3H)-thione,5-ethoxy-7-fluoro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.8 g (26 mmol) of 5-ethoxy-7-fluoro-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione in 50 mL of absolute ethanol was prepared and to this was added at 0° C. with vigorous stirring and cooling 12.2 mL (33 mmol) of 21 weight percent sodium ethoxide in ethanol. A mildly exothermic reaction took place and the mixture changed from a suspension to a plum colored solution. The mixture was stirred at below 10° C. for 2.25 hours to complete the reaction. It was then acidified with 25 mL of 1.25N hydrochloric acid, stirred at -10° C. for 30 min, and filtered to recover the precipitate that formed. The precipitate was washed with 10 mL of cold water and dried to obtain 3.3 g (60 percent of theory) of the title compound of 98 percent purity. A second crop amounting to 1.7 g of 60 percent purity material (19 percent of theory) was obtained from the filtrate. The title compound melts at 83.5° C. to 86.5° C. and is a white solid.
Quantity
5.8 g
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50 mL
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0 (± 1) mol
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25 mL
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